molecular formula C14H21BrO B1291472 1-Bromo-4-[(2-ethylhexyl)oxy]benzene CAS No. 164352-24-3

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Cat. No. B1291472
M. Wt: 285.22 g/mol
InChI Key: PLKHKVHXKXGJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is a brominated aromatic ether with potential applications in various chemical syntheses and material science. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves selective bromination reactions. For instance, a novel selective bromination agent for aromatic compounds has been developed, which could potentially be applied to the synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene . Additionally, the synthesis of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, has been reported, which involves a bottom-up approach and could provide a template for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . Similar methods could be employed to analyze the molecular structure of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including addition-elimination and substitution reactions. The reactivity of such compounds can be influenced by the presence of substituents on the benzene ring, as seen in the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols . Understanding these reaction mechanisms can help predict the reactivity of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are crucial for their practical applications. X-ray crystallography can reveal the solid-state structure and intermolecular interactions, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes . The fluorescence properties of brominated compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have also been studied, indicating potential applications in optoelectronic devices . These studies can provide a foundation for understanding the properties of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.

Scientific Research Applications

Metabolic Pathways and Toxicology

  • The compound has been studied for its metabolic pathways and toxicological effects. Notably, the metabolism of related brominated compounds and their derivatives has been extensively analyzed in animal models, showing various pathways and metabolites (Kanamori et al., 2002), (Jones & Wells, 1981). Moreover, studies have focused on the synthesis and anti-diabetic effects of bromophenol derivatives, demonstrating potential therapeutic applications in treating conditions like Type 2 diabetes (Shi et al., 2013).

Environmental and Health Impact

  • Research has also delved into the environmental presence and health impact of brominated flame retardants and their metabolites, revealing their potential cytotoxicity and gene expression modulation, which underscores the importance of understanding the metabolism process of such compounds (Chen et al., 2020).

Pharmacokinetics and Bioavailability

  • In the realm of pharmacokinetics, studies have developed methods for the sensitive and simultaneous determination of novel orally active non-peptide antagonists and their major metabolites, providing insights into the plasma and tissue concentrations of these compounds in animal models (Ohashi et al., 1999).

Drug Metabolism and Enzyme Induction

  • The metabolism of structurally similar compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, has been evaluated, revealing major metabolic pathways and potential therapeutic applications (Morioka et al., 1996). Additionally, research into benzene derivatives has shed light on the differential induction of cytochromes P450 in rat liver, contributing to our understanding of how exposure to these compounds influences enzyme induction and metabolism (Gut et al., 2005).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-bromo-4-(2-ethylhexoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHKVHXKXGJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626648
Record name 1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

CAS RN

164352-24-3
Record name 1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 l sulfonating flask equipped with stirrer, condenser, dropping funnel and internal thermometer is charged with 86.5 g (0.5 mol) of 4-bromophenol in 500 ml of methylcellosolve. After the mixture is heated to 60° C., 70.0 g of 30% NaOH (0.53 mol) are slowly run in. Stirring is continued for 15 minutes before 116.8 g (0.575 mol) of 3-bromomethylheptane are added dropwise over a period of 45 minutes. The reaction is continued overnight at 100° C. The thin-layer chromatogram shows almost quantitative conversion. Solvent and excess bromide are removed in vacuo, and the residue (oil) is taken up in 600 ml of toluene. The resulting solution is extracted three times with water. The organic phase is dried over sodium sulfate and evaporated to dryness to give 119.3 g (84% of theory) of 4-(2-ethylhexyloxy)bromobenzene as a light yellow oil.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
116.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 17.4 g, 435 mmol) was added in portions to a cold (ice-bath) solution of 4-bromophenol (49.0 g, 283 mmol) in dry DMF (780 cm3). The mixture was stirred at that temperature for 2 h and the ice bath was removed. A solution of 2-ethylhexylbromide (54.4 cm3, 306 mmol) in 150 cm3 of dry DMF was added dropwise through an addition funnel to the reaction mixture and the reaction was stirred at room temperature overnight (21 h). The resultant mixture was diluted with water (400 cm3) and ether (500 cm3). The two phases were separated. The aqueous layer was extracted with ether (3×300 cm3) and the organic portion and the ether extracts were dried over anhydrous MgSO4, filtered and the filtrate was collected and evaporated under reduced pressure to leave yellow oil. Column chromatography over silica gel (half amount each time) with light petroleum as eluent afforded R1 (54.1 g, 67%) as colourless oil; λmax(CH2Cl2)/nm 284 (ε/dm3mol−1cm−1 1251), and 291 sh (1001); δH(400 MHz; CDCl3) 0.83-0.97 (6H, m, Me), 1.30-1.57 (8H, m, CH2), 1.68-1.79 (1H, m, CH), 3.78-3.84 (2H, m, ArOCH2), 6.74-6.80 (2H, m, ArH), and 7.33-7.40 (2H, m, ArH); δC(100 MHz; CDCl3) 11.1, 14.1, 23.0, 23.8, 29.1, 30.4, 39.3, 70.7, 112.4, 116.3, 132.1, and 158.5.
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
54.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
λmax(CH2Cl2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 1-L round-bottomed flask were added 4-bromophenol (60.0 g, 0.35 mol), potassium carbonate (52.7 g, 0.38 mol), 2-ethylhexyl bromide (73.7 g, 0.38 mol) and DMF 200 mL. The reaction mixture was stirred at 90° C. under nitrogen overnight. The reaction was poured into water and extracted with ether three times and the combined organic phase was washed with water three times and dried over MgSO4. After solvent was removed, the crude product was obtained as light brown liquid. Pure product was obtained by column chromatography on silica gel using ether/hexane (10/90) as an eluent to give 71.2 g of light yellow liquid at 72% yield. 1H NMR (CDCl3)δ (ppm): 0.88-0.93 (m, 6 H, CH3), 1.27-1.46 (m, 8 H), 1.65-1.74 (m, 1 H), 3.78 (d, J=5.7 Hz, 2 H, OCH2), 6.76 (d, J=8.9 Hz, 2 H), 7.33 (d, J=8.9 Hz, 2 H). 13C NMR (CDCl3): 11.08, 14.08, 23.03, 23.80, 29.05, 30.46, 39.29, 70.72, 112.42, 116.29, 132.11, 158.47. FD-MS: m/z 285 (M+).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Citations

For This Compound
13
Citations
YE Jin, JW Kim, SH Park, HJ Kim, KH Lee… - Bulletin of the Korean …, 2005 - koreascience.kr
New PPV based conjugated polymers, containing terphenyl units, were prepared as the electroluminescent (EL) layer in light-emitting diodes (LEDs). The prepared polymers, poly [2, 5-…
Number of citations: 18 koreascience.kr
H Li, L Li, X Luan, H Peng, Y Zou - Solar Energy, 2018 - Elsevier
In the paper, a new A–π-D–π-A small molecule with alkoxyphenyl substituted naphtho[1,2-b:5,6-b′]difuran (NDFP) as the central building block, named as NDFP-CNCOO which was …
Number of citations: 3 www.sciencedirect.com
X Cai, Y Xu, Q Wang, C Li, Y Wang - 2021 - chemrxiv.org
The development of purely organic materials with narrowband emission in long wavelength region beyond 560 nm still remains a great challenge. Herein, we present a modification …
Number of citations: 3 chemrxiv.org
H Peng, X Luan, L Qiu, H Li, Y Liu, Y Zou - Optical Materials, 2017 - Elsevier
Two new A–D–A small molecules with alkoxyphenyl and alkylthiophenyl-substituted naphtho[1,2-b:5,6-b′]difuran (NDF) as the central building block named NDFPO-DPP and NDFPS-…
Number of citations: 9 www.sciencedirect.com
H Qiao, Y Deng, R Peng, G Wang, J Yuan, S Tan - RSC advances, 2016 - pubs.rsc.org
Three ullazine-based organic sensitizers (QD1, QD2 and QD3) have been designed, synthesized, and characterized for dye-sensitized solar cells (DSSCs). Ullazine possesses some …
Number of citations: 17 pubs.rsc.org
ZM Geng, T Yasuda, M Kijima - Synthetic Metals, 2016 - Elsevier
Three kinds of narrow bandgap copolymers were synthesized by combination of a donor unit of benzo[def]carbazole with each acceptor unit of benzothiadiazole, thienopyrrole-4,6-dione…
Number of citations: 4 www.sciencedirect.com
ZM Geng - 2016 - tsukuba.repo.nii.ac.jp
1.1 Background Conjugated organic polymers are basically long chain macromolecules that have alternating carbon-carbon single and multiple bonds (might have cumulative double …
Number of citations: 2 tsukuba.repo.nii.ac.jp
GB Griffin, PM Lundin, BS Rolczynski… - The Journal of …, 2014 - pubs.aip.org
We present the synthesis and characterization of a benzodithiophene/thiophene alternating copolymer decorated with rigid, singly branched pendant side chains. We characterize …
Number of citations: 8 pubs.aip.org
S Russell - 2018 - core.ac.uk
Commercial interest in utilizing organic light-emitting diodes (OLEDs) as light-emitting elements in displays and lighting applications has soared in recent years. The slowly increasing …
Number of citations: 2 core.ac.uk
SN Afraj, A Velusamy, CY Chen, JS Ni… - Journal of Materials …, 2022 - pubs.rsc.org
The defects at the interface and grain boundaries of perovskite films downgrade the performance of perovskite solar cells (PSCs) dramatically. Hence, improving perovskite film quality …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.